molecular formula C18H21N3O3S B4114970 2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide

2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4114970
M. Wt: 359.4 g/mol
InChI Key: AIVFITMBTNZYBH-UHFFFAOYSA-N
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Description

2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with a unique structure that combines elements of indene, furan, and hydrazinecarbothioamide

Properties

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoylamino]-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12(24-15-8-7-13-4-2-5-14(13)10-15)17(22)20-21-18(25)19-11-16-6-3-9-23-16/h3,6-10,12H,2,4-5,11H2,1H3,(H,20,22)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVFITMBTNZYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NCC1=CC=CO1)OC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the indene and furan derivatives. The key steps include:

    Preparation of 2,3-dihydro-1H-inden-5-yloxy compound: This involves the reaction of indene with appropriate reagents to introduce the oxy group at the 5-position.

    Formation of the propanoyl intermediate: The 2,3-dihydro-1H-inden-5-yloxy compound is then reacted with propanoyl chloride under suitable conditions to form the propanoyl intermediate.

    Introduction of the hydrazinecarbothioamide group: The propanoyl intermediate is then reacted with hydrazinecarbothioamide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
  • 2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide
  • 1-amino-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol

Uniqueness

2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide is unique due to its combination of indene, furan, and hydrazinecarbothioamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide

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